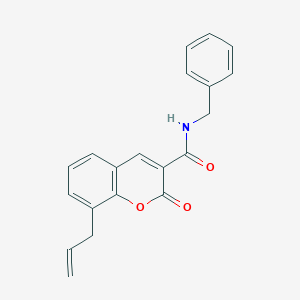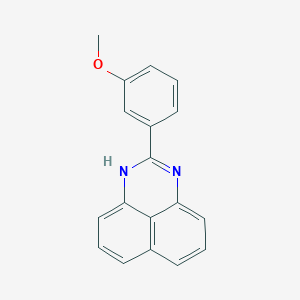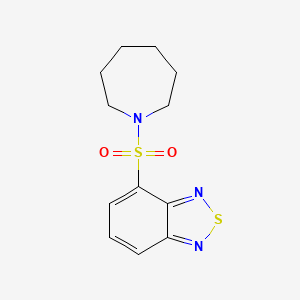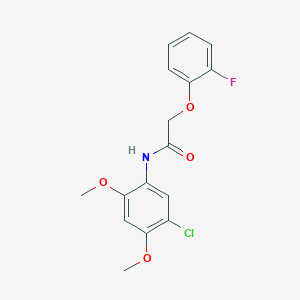
8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide is a compound that belongs to the class of chromene derivatives. It has been the subject of scientific research due to its potential applications in various fields such as medicine, pharmacology, and chemistry.
Wirkmechanismus
The mechanism of action of 8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of specific enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It has also been reported to inhibit the replication of certain viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. In cancer cells, it has been shown to induce apoptosis (cell death) and inhibit cell proliferation. In animal models of inflammation, it has been reported to reduce the production of inflammatory mediators and alleviate inflammation. In viral infections, it has been shown to inhibit viral replication and reduce viral load.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential as a lead compound for the development of new drugs. Its diverse biological activities make it a promising candidate for the treatment of various diseases. However, one of the limitations is the lack of information on its pharmacokinetic and toxicological properties. Further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for the research on 8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide. One of the directions is to investigate its potential as a drug candidate for the treatment of specific diseases such as cancer, inflammation, and viral infections. Another direction is to optimize its chemical structure to enhance its biological activities and reduce its toxicity. Furthermore, its pharmacokinetic and toxicological properties need to be studied in detail to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide can be achieved through several methods, including the condensation of 2-hydroxyacetophenone with benzaldehyde followed by the addition of allyl bromide, and the reaction of 2-oxo-2H-chromene-3-carboxylic acid with benzylamine and allyl bromide. The yield of the synthesis method varies depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
8-allyl-N-benzyl-2-oxo-2H-chromene-3-carboxamide has been the subject of scientific research due to its potential applications in various fields. In medicine, it has been studied for its anticancer, anti-inflammatory, and antiviral activities. In pharmacology, it has been investigated for its potential as a drug candidate for the treatment of various diseases. In chemistry, it has been used as a starting material for the synthesis of other compounds.
Eigenschaften
IUPAC Name |
N-benzyl-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-2-7-15-10-6-11-16-12-17(20(23)24-18(15)16)19(22)21-13-14-8-4-3-5-9-14/h2-6,8-12H,1,7,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDAIDNTYDSROJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)






![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)
![ethyl 4-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5853848.png)


![N-[4-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)phenyl]acetamide](/img/structure/B5853865.png)